N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide is an organic compound that features a bithiophene moiety linked to a dimethoxybenzamide structure
Mechanism of Action
Target of Action
Compounds based on the 2,2’-bithiophene core have been studied for their potential use as hole-transport materials (htms) for perovskite solar cells (pscs) .
Mode of Action
It’s known that 2,2’-bithiophene-based compounds can interact with their targets (eg, in PSCs) by facilitating charge mobility . This is due to the π-electrons present in the system, which enable efficient charge transport .
Biochemical Pathways
It’s known that 2,2’-bithiophene-based compounds can influence the efficiency of solar cells based on perovskite materials .
Result of Action
It’s known that 2,2’-bithiophene-based compounds can enhance the efficiency of perovskite solar cells .
Action Environment
It’s known that the performance of 2,2’-bithiophene-based compounds in applications like pscs can be influenced by various factors, including the nature of the semiconductor layers and the architecture of the solar cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Ethyl Linker: The bithiophene unit is then functionalized with an ethyl group through a Friedel-Crafts alkylation reaction.
Formation of the Benzamide Structure: The final step involves the reaction of the ethyl-bithiophene intermediate with 3,4-dimethoxybenzoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide
- N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(1,2-oxazol-3-yl)ethanediamide
- N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3,4-dimethoxybenzamide is unique due to the presence of both the bithiophene and dimethoxybenzamide moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-22-15-7-5-13(12-16(15)23-2)19(21)20-10-9-14-6-8-18(25-14)17-4-3-11-24-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLSXMKVDLOWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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